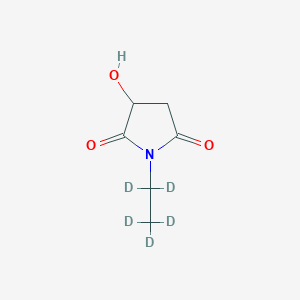

N-Ethyl-2-hydroxysuccinimide-d5

描述

Contextualization within Succinimide (B58015) Chemistry and Activated Ester Research

Succinimides are a class of organic compounds characterized by a five-membered ring containing an imide functional group. N-hydroxysuccinimide (NHS) and its derivatives are particularly important in organic and bioorganic chemistry. wikipedia.org They are widely used as activating reagents for carboxylic acids. wikipedia.org The resulting "activated esters," often called NHS esters, are stable enough to be purified and stored, yet sufficiently reactive to readily form amide bonds with primary amines. wikipedia.orgnih.gov This reactivity is central to their application in peptide synthesis and the chemical modification of proteins and other biomolecules. nih.govnih.gov

The general mechanism involves the reaction of a carboxylic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgresearchgate.net This forms a highly reactive intermediate that then reacts with NHS to produce a more stable activated ester. wikipedia.org These NHS esters can then be used to acylate a wide variety of substrates. nih.govorganic-chemistry.org

Academic Significance of Deuterated Analogs in Mechanistic and Analytical Chemistry

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a molecule like N-ethyl-2-hydroxysuccinimide creates a "heavy" analog that is chemically very similar to its non-deuterated counterpart. scielo.org.mxresearchgate.net This subtle difference in mass, however, provides a powerful tool for chemists. numberanalytics.comnumberanalytics.com

Role of Isotopic Labeling in Elucidating Reaction Pathways

Isotopic labeling, the replacement of an atom with its isotope, is a fundamental technique for understanding the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. numberanalytics.comcatalysis.blogslideshare.net By strategically placing deuterium atoms within a molecule, researchers can track the fate of those atoms throughout a reaction. numberanalytics.comnumberanalytics.com This allows for the identification of reaction intermediates and transition states, providing crucial evidence to support or refute proposed reaction mechanisms. numberanalytics.com For instance, the kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can reveal the rate-determining step of a reaction. scielo.org.mxcatalysis.blog

Importance of Deuterated Compounds in Quantitative Analysis

Deuterated compounds are invaluable as internal standards in analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netthalesnano.com In quantitative MS, a known amount of the deuterated analog is added to a sample. thalesnano.com Because the deuterated and non-deuterated compounds have very similar chemical and physical properties, they behave almost identically during sample preparation and analysis. researchgate.net However, they are easily distinguished by their mass-to-charge ratio in the mass spectrometer. researchgate.net This allows for highly accurate and precise quantification of the target analyte, as any variations in the analytical process will affect both the analyte and the internal standard equally. thalesnano.comresearchgate.net This method is widely used in fields like metabolomics and pharmacokinetic studies. thalesnano.comresearchgate.net

Overview of Key Research Trajectories for N-Ethyl-2-hydroxysuccinimide-d5

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its utility in several key areas. Given its nature as a deuterated succinimide derivative, it is likely employed as an internal standard for the quantification of its non-deuterated counterpart, N-ethyl-2-hydroxysuccinimide, or related metabolites in biological matrices using techniques like GC-MS or LC-MS. researchgate.netoup.com

Furthermore, its application could extend to mechanistic studies involving reactions where the ethyl group or the succinimide ring participates. The deuterium labeling would allow researchers to trace the involvement of these specific parts of the molecule in a reaction pathway.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H4D5NO3 |

| Molar Mass | 148.17 g/mol |

| Unlabeled CAS Number | 63467-80-1 |

| Isotope Type | Deuterium |

Structure

3D Structure

属性

分子式 |

C6H9NO3 |

|---|---|

分子量 |

148.17 g/mol |

IUPAC 名称 |

3-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3/i1D3,2D2 |

InChI 键 |

PLQFPWUYWKWMJU-ZBJDZAJPSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)O |

规范 SMILES |

CCN1C(=O)CC(C1=O)O |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for N Ethyl 2 Hydroxysuccinimide D5

Established Synthetic Routes to N-Ethyl-2-hydroxysuccinimide and Selective Deuteration Techniques

The synthesis of the N-Ethyl-2-hydroxysuccinimide core structure can be approached through several established chemical routes. Generally, the formation of the succinimide (B58015) ring involves the reaction of a succinic acid derivative with an amine. For the non-deuterated analogue, this would typically involve reacting N-ethylamine with succinic anhydride (B1165640) or a related compound, followed by hydroxylation at the C2 position of the pyrrolidine-2,5-dione ring.

For the specific synthesis of N-Ethyl-2-hydroxysuccinimide-d5, the most direct and efficient method involves the use of a deuterated starting material to introduce the labeled ethyl group. symeres.com Commercially available Ethyl-d5-amine hydrochloride serves as an ideal precursor for this purpose. usbio.netscbt.comsigmaaldrich.com The synthesis proceeds by reacting this deuterated amine with a suitable succinic acid derivative, thereby constructing the d5-labeled N-ethylsuccinimide scaffold, which is then hydroxylated to yield the final product.

Deuterium (B1214612) Incorporation Mechanisms at the Ethyl Moiety (d5-labeling)

The primary mechanism for achieving d5-labeling in this compound is through synthesis with an isotopically enriched precursor. The process begins with the neutralization of Ethyl-d5-amine hydrochloride to release the free d5-ethylamine. This deuterated nucleophile then attacks an activated succinic acid derivative, such as succinic anhydride.

The reaction mechanism involves the nucleophilic acyl substitution where the nitrogen atom of the d5-ethylamine attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating promotes intramolecular cyclization via dehydration, resulting in the formation of the stable five-membered succinimide ring, N-(ethyl-d5)-succinimide. The final step involves a selective hydroxylation reaction at the C2-position of the succinimide ring to produce this compound. This synthetic approach ensures that all five positions on the ethyl group are deuterated from the start, providing a precise and complete labeling pattern.

Optimization of Deuteration Yield and Isotopic Purity

The optimization of deuteration yield and the assurance of high isotopic purity are critical for the utility of this compound as an analytical standard. The primary factor in achieving high isotopic purity is the quality of the deuterated starting material. nih.gov Precursors such as Ethyl-d5-amine hydrochloride are available with high isotopic enrichment, often specified as 99 atom % D. sigmaaldrich.com Using such materials minimizes the presence of partially deuterated or non-deuterated (d0) species in the final product.

Reaction conditions such as temperature, reaction time, and stoichiometry must be carefully controlled to maximize the chemical yield without compromising the isotopic integrity of the label. Post-synthesis, rigorous purification, typically by chromatography or recrystallization, is necessary to remove any unreacted starting materials or byproducts.

The verification of isotopic purity and structural integrity is performed using a combination of analytical techniques. rsc.org High-Resolution Mass Spectrometry (HRMS) is employed to confirm the mass of the final compound and to quantify the distribution of different isotopologues (d0 to d5), thereby determining the isotopic enrichment. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the molecular structure and the specific positions of the deuterium labels by observing the absence of proton signals at the corresponding positions. rsc.orgresearchgate.net

Table 1: Comparative Parameters for Deuteration Strategies

| Parameter | Direct Synthesis with d5-Precursor | Catalytic H/D Exchange |

| Deuterium Source | Ethyl-d5-amine HCl | D₂O |

| Selectivity | High (pre-defined labeling) | Variable (depends on catalyst and substrate) |

| Isotopic Purity | High (dependent on precursor purity) | Often results in a mixture of isotopologues |

| Key Advantage | Precise and complete labeling | Lower cost of deuterium source |

| Common Catalyst | None required for labeling step | Pd/C, Iridium complexes mdpi.comnih.gov |

Novel Approaches in the Synthesis of this compound

Beyond established methods, research into novel synthetic approaches continues to provide more efficient, selective, and sustainable pathways for producing complex molecules like this compound.

Stereoselective and Enantioselective Syntheses of Hydroxysuccinimide Scaffolds

The 2-hydroxy group on the succinimide ring creates a chiral center, meaning this compound can exist as two enantiomers ((R) and (S)). For applications where stereochemistry is critical, enantioselective synthesis is required to produce a single, pure enantiomer. Such syntheses often rely on the use of chiral catalysts or auxiliaries that create an asymmetric environment during the reaction. libretexts.org

One established strategy in asymmetric synthesis is the Sharpless epoxidation, which uses a chiral tartrate ester to direct the stereochemical outcome of the reaction. libretexts.org A similar principle can be applied to the synthesis of the hydroxysuccinimide scaffold. By using a chiral catalyst during the hydroxylation step, it is possible to selectively produce either the (R)- or (S)-enantiomer of this compound. nih.gov This stereochemical control can be crucial for studying interactions with chiral biological systems.

Development of Sustainable Synthetic Protocols for Deuterated Compounds

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. For deuterated compounds, this often involves moving away from stoichiometric reagents towards catalytic methods and utilizing more benign deuterium sources. researchgate.net

One sustainable approach for preparing this compound would be to perform a Hydrogen-Deuterium (H/D) exchange on a pre-synthesized, non-deuterated N-ethyl-2-hydroxysuccinimide scaffold. This method uses heavy water (D₂O) as an inexpensive, safe, and readily available deuterium source. mdpi.com The reaction is facilitated by a heterogeneous catalyst, such as palladium on carbon (Pd/C), which can be easily recovered and recycled. mdpi.com These reactions are often accelerated using microwave irradiation to reduce reaction times. researchgate.net While H/D exchange can be less selective than direct synthesis, ongoing research focuses on developing new catalysts that offer greater control over which positions in a molecule are deuterated. nih.govacs.org

Functionalization and Chemical Modifications of this compound

The primary utility of N-hydroxysuccinimide (NHS) and its derivatives lies in their ability to act as precursors for amine-reactive crosslinkers and labeling reagents. wikipedia.orgtaylorandfrancis.com The hydroxyl group of this compound can be readily functionalized to create a highly reactive "active ester."

This is typically achieved by reacting the hydroxyl group with a carboxylic acid in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgthermofisher.com This reaction forms an N-hydroxysuccinimide ester (NHS ester). The resulting NHS ester is a stable intermediate that can be isolated but reacts efficiently and specifically with primary amines (such as the ε-amine of lysine (B10760008) residues in proteins or the N-terminus) under physiological or slightly basic conditions (pH 7.2-9) to form a stable amide bond. thermofisher.comnih.gov

This chemistry allows this compound to be used as a d5-isotopic tagging reagent. A molecule of interest (e.g., a drug candidate, a peptide) containing a carboxylic acid can be activated with the d5-labeled hydroxysuccinimide. The resulting d5-labeled NHS ester can then be used to covalently label proteins or other biomolecules. nih.govnih.gov The presence of the d5-tag allows for accurate quantification in complex biological samples using mass spectrometry. Furthermore, recent methods have shown that NHS esters can be converted in situ to thioesters, which enables highly selective labeling of proteins at N-terminal cysteine residues. nih.gov

Table 2: Typical Reaction Parameters for NHS Ester Formation

| Component | Role | Typical Reagent/Condition | Reference |

| Substrate | Compound with hydroxyl group | This compound | |

| Activating Moiety | Molecule to be conjugated | Carboxylic Acid | wikipedia.org |

| Coupling Agent | Facilitates ester formation | EDC, DCC | wikipedia.orgthermofisher.com |

| Solvent | Anhydrous organic solvent | DMSO, DMF | thermofisher.com |

| pH | For subsequent amine reaction | 7.2 - 9.0 | thermofisher.com |

| Product | Reactive intermediate | d5-labeled NHS Ester | organic-chemistry.org |

Reaction Pathways for Derivatization via the N-Hydroxyl Group

The N-hydroxyl group of this compound is the primary site for derivatization, enabling its conjugation to other molecules. The key reaction pathway involves the activation of this hydroxyl group to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This transformation is a cornerstone of bioconjugation chemistry. nih.govamerigoscientific.com

The general strategy for forming an NHS ester involves the reaction of the N-hydroxyl group with a carboxylic acid in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govamerigoscientific.com The carbodiimide activates the carboxylic acid, which is then attacked by the N-hydroxyl group of this compound, forming the stable, yet reactive, NHS ester and a urea (B33335) byproduct.

These resulting NHS esters are electrophilic and readily react with nucleophilic groups, most notably primary and secondary amines, to form stable amide bonds. nih.govnih.gov This reaction is highly efficient and proceeds under mild conditions, making it a favored method for labeling biomolecules. nih.govlumiprobe.com The reaction with an amine proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide leaving group.

The table below summarizes the key reaction parameters for the derivatization of primary amines using NHS esters, which is the principal application of activating the N-hydroxyl group.

| Parameter | Condition/Reagent | Purpose |

| Activation | Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | To form the reactive N-hydroxysuccinimide ester. |

| Reaction pH | 7.0 - 9.0 | To ensure the amine is in its deprotonated, nucleophilic state. |

| Solvent | Anhydrous organic solvents (e.g., DMF, DMSO) | To prevent hydrolysis of the NHS ester. |

| Temperature | Room temperature or 4°C | To ensure stability of the reactants and products. |

| Reaction Time | 30 minutes to several hours | To allow for complete reaction. |

It is important to note that while highly selective for amines, under certain conditions, such as a large excess of the NHS ester, side reactions with other nucleophilic residues like tyrosines, serines, and cysteines can occur. nih.gov

Synthesis of this compound Conjugates for Specific Chemical Probes

The ability to form stable conjugates through the N-hydroxyl group makes this compound a valuable building block for the synthesis of specific chemical probes. nih.govscience.gov A chemical probe is a small molecule used to study and manipulate biological systems. The deuterated nature of this compound makes it particularly useful for probes intended for mass spectrometry-based detection and quantification, where it can serve as an internal standard.

The synthesis of a chemical probe using this compound typically involves a multi-step process:

Activation of a Reporter or Effector Molecule: A molecule with a desired function (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) that also contains a carboxylic acid group is activated using a coupling agent.

Formation of the NHS Ester: The activated reporter or effector molecule is then reacted with this compound to form the corresponding deuterated NHS ester. This creates a reactive handle on the reporter/effector molecule.

Conjugation to a Target-Binding Moiety: The newly synthesized deuterated NHS ester probe is then reacted with a molecule that has a high affinity for a specific biological target (e.g., a peptide, a small molecule inhibitor, or an antibody). This reaction typically targets a primary amine on the binding moiety, resulting in a stable amide linkage.

The resulting conjugate is a bifunctional chemical probe. One part of the probe (the targeting moiety) directs it to a specific location in a biological system, while the other part (the deuterated reporter/effector) allows for detection, quantification, or manipulation of the target. The presence of the d5-label provides a distinct mass shift in mass spectrometry, allowing for accurate quantification of the probe and its target, especially when used in conjunction with a non-deuterated analogue in isotopic dilution experiments. nih.gov

The table below illustrates the components and linkages in a typical chemical probe synthesized using this compound.

| Probe Component | Example | Linkage to this compound |

| Targeting Moiety | Peptide, Small Molecule Drug, Antibody | Amide bond |

| Reporter Group | Fluorophore (e.g., Fluorescein), Biotin | Ester bond (formed with the N-hydroxyl group) |

| Effector Group | Photo-crosslinker, Cleavable Linker | Ester bond (formed with the N-hydroxyl group) |

The versatility of the N-hydroxyl group in forming reactive esters makes this compound a valuable, albeit specialized, tool for the construction of sophisticated chemical probes for advanced biological research. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of N Ethyl 2 Hydroxysuccinimide D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure and dynamics of N-Ethyl-2-hydroxysuccinimide-d5. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Deuterium (B1214612) NMR (²H NMR) for Positional Information of Deuterium

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. For this compound, ²H NMR is instrumental in confirming the specific positions of the five deuterium atoms on the ethyl group. The chemical shift of the deuterium signals provides direct evidence of their attachment to the ethyl moiety. The presence of distinct resonances corresponding to the -CD2- and -CD3 groups confirms the intended labeling pattern. The line shape of the deuterium NMR signal can also provide insights into the mobility of the deuterated ethyl group. For instance, in a solid state, restricted mobility would result in a broad, complex line shape, whereas in solution, rapid molecular tumbling leads to a sharp, liquid-like spectrum.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁵N) and Deuterium-Induced Shifts

A comprehensive NMR analysis of this compound involves the use of multiple nuclear probes, including proton (¹H), carbon-13 (¹³C), and potentially nitrogen-15 (B135050) (¹⁵N) NMR.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be absent, confirming the successful deuteration. The remaining protons on the succinimide (B58015) ring would exhibit characteristic chemical shifts and coupling patterns, allowing for the complete assignment of the non-deuterated part of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the deuterated ethyl group will exhibit characteristic multiplet patterns due to coupling with the attached deuterium nuclei (C-D coupling). Furthermore, the chemical shifts of these carbons will be slightly shifted upfield compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. This serves as another layer of confirmation for the location of the deuterium labels.

¹⁵N NMR: While less common, ¹⁵N NMR could be employed to probe the electronic environment of the nitrogen atom within the succinimide ring. The chemical shift of the nitrogen would be influenced by the presence of the deuterated ethyl group.

The deuterium-induced isotopic shifts observed in both ¹H and ¹³C NMR spectra are valuable for confirming the sites of deuteration. These shifts arise from the subtle differences in vibrational energy levels between C-H and C-D bonds, which in turn affect the electron shielding around the observed nucleus.

Conformational Analysis and Dynamics Probed by NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic processes in molecules like this compound. auremn.org.br The succinimide ring can adopt different conformations, and the rotational freedom around the N-CH2 bond of the ethyl group introduces additional conformational possibilities.

By analyzing NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and relaxation times, it is possible to deduce the preferred spatial arrangement of the atoms. For instance, NOE experiments can reveal through-space proximities between protons on the succinimide ring and any residual protons on the ethyl group or between different parts of the succinimide ring itself. Temperature-dependent NMR studies can provide information on the energy barriers between different conformers. nih.gov The rate of conformational exchange can also be estimated, indicating whether the molecule is rigid or flexible on the NMR timescale. nih.gov Theoretical calculations are often used in conjunction with experimental NMR data to build a more complete picture of the conformational landscape. researchgate.net

Mass Spectrometry (MS) for Isotopic Labeling Verification and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of this compound and for verifying the incorporation of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or five decimal places. mdpi.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound. The experimentally measured exact mass should align with the theoretically calculated mass for the molecular formula C₆H₄D₅NO₃. lgcstandards.com Any deviation from this expected mass could indicate incomplete deuteration or the presence of impurities.

Table 1: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Expected Ion Adducts |

| C₆H₄D₅NO₃ | 148.0932 | [M+H]⁺, [M+Na]⁺ |

This table presents the theoretical exact mass for the specified molecular formula and common ion adducts that would be observed in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Deuterium Retention

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. csic.es In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the fragmentation pathways of the molecule.

This analysis is crucial for two main reasons:

Structural Confirmation: The fragmentation pattern provides a "fingerprint" of the molecule, further confirming its structure.

Deuterium Retention: By analyzing the masses of the fragment ions, it is possible to determine if the deuterium labels are retained or lost during fragmentation. For a stable isotopic label, the deuterium atoms should ideally be retained on the fragments containing the ethyl group. This information is critical for ensuring the reliability of the labeled compound as an internal standard in quantitative mass spectrometry-based assays.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| [C₆H₄D₅NO₃+H]⁺ | Varies | Loss of the deuterated ethyl group |

| [C₆H₄D₅NO₃+H]⁺ | Varies | Cleavage within the succinimide ring |

This table outlines the expected fragmentation behavior of the protonated molecule in an MS/MS experiment. The specific m/z values of the fragment ions would depend on which parts of the molecule are lost.

The combination of these advanced spectroscopic and spectrometric techniques provides a comprehensive characterization of this compound, ensuring its identity, isotopic purity, and suitability for its intended applications.

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Enrichment Studies

Isotope Ratio Mass Spectrometry (IRMS) is a critical technique for determining the level of deuterium enrichment in this compound. This method measures the ratio of deuterium (²H or D) to protium (B1232500) (¹H) with high precision. The sample is combusted to produce hydrogen gas, which is then ionized and analyzed by a mass spectrometer. The relative abundances of ion masses corresponding to HD and H₂ are measured to calculate the δ²H value, which represents the deviation of the sample's isotopic ratio from a standard.

While specific IRMS data for this compound is not publicly available, the general methodology is well-established. For instance, studies on other deuterated compounds, such as N-(3,5-dichlorophenyl)succinimide-d4, have utilized mass spectrometry to confirm the incorporation and stability of deuterium isotopes. nih.gov Such analyses are crucial for verifying the synthesis of the deuterated compound and for metabolic studies that track the fate of the labeled molecule.

A hypothetical IRMS analysis of a successfully synthesized batch of this compound would be expected to show a significant enrichment in deuterium, with the precise δ²H value correlating to the number of deuterium atoms incorporated into the ethyl group.

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Isotopic Shifts

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. These methods are particularly sensitive to isotopic substitution, making them ideal for characterizing this compound.

Analysis of C-H vs C-D Stretching Frequencies and Their Spectroscopic Fingerprints

The most direct spectroscopic consequence of deuterating the ethyl group in this compound is the shift of the C-H stretching vibrations to lower frequencies. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Replacing hydrogen with the heavier deuterium isotope increases the reduced mass, leading to a predictable decrease in the stretching frequency.

In the non-deuterated N-ethylsuccinimide, the C-H stretching vibrations of the ethyl group typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Upon deuteration to form the -d5 ethyl group, these C-H stretches are replaced by C-D stretches, which are expected to appear at approximately 2100-2250 cm⁻¹. This significant shift provides a clear spectroscopic marker for successful deuteration.

Below is a table illustrating the expected vibrational frequency shifts.

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |

| Asymmetric CH₃ Stretch | ~2960 cm⁻¹ | ~2220 cm⁻¹ |

| Symmetric CH₃ Stretch | ~2870 cm⁻¹ | ~2150 cm⁻¹ |

| Asymmetric CH₂ Stretch | ~2925 cm⁻¹ | ~2190 cm⁻¹ |

| Symmetric CH₂ Stretch | ~2850 cm⁻¹ | ~2135 cm⁻¹ |

Note: These are approximate values and can be influenced by the local molecular environment.

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy can also be used to study the conformational isomers of this compound. Research on the related molecule, N-ethylsuccinimide, using rotational spectroscopy has shown that the ethyl group has a preferred orientation relative to the succinimide ring. hmc.eduresearchgate.net The most stable conformer has the ethyl group's terminal methyl group oriented perpendicular to the plane of the five-membered ring. hmc.edu

These different conformations can give rise to subtle but measurable differences in the vibrational spectra. For example, the frequencies of the C-C stretching and various bending modes of the ethyl group may shift slightly between different conformers. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable structure in the gas phase or in a particular solvent can be determined. The deuteration in this compound would not be expected to significantly alter the conformational preferences compared to its non-deuterated counterpart, but it would shift the relevant vibrational modes to lower frequencies.

X-ray Crystallography and Solid-State Characterization for Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound has not been reported, analysis of related succinimide structures can provide valuable insights into the expected solid-state conformation. researchgate.netresearchgate.net For instance, the crystal structure of N-(3-hydroxyphenyl)succinimide reveals details about the planarity of the succinimide ring and the dihedral angle between the ring and its substituent. It also shows how molecules are linked in the crystal lattice through hydrogen bonds.

A hypothetical X-ray crystallographic analysis of this compound would be expected to reveal:

The conformation of the N-ethyl group in the solid state.

The geometry of the 2-hydroxy-substituted succinimide ring.

The packing of the molecules in the crystal lattice, likely influenced by hydrogen bonding involving the hydroxyl group and the carbonyl oxygens.

Below is a table summarizing the kind of data that would be obtained from an X-ray crystallographic study.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Hydrogen Bonding Geometry | The nature and strength of intermolecular interactions. |

Reaction Mechanisms and Kinetic Studies Involving N Ethyl 2 Hydroxysuccinimide D5

Elucidation of Reaction Pathways Utilizing Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction sequence. nih.gov In the context of N-Ethyl-2-hydroxysuccinimide-d5, the deuterated ethyl group acts as a stable isotopic marker.

The Kinetic Isotope Effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH).

The KIE is a primary tool for determining whether a specific bond to an isotopically labeled atom is broken or formed in the rate-determining step (RDS) of a reaction. nih.govresearchgate.net A C-H bond has a higher vibrational frequency and lower dissociation energy than a corresponding C-D bond. libretexts.orglibretexts.org Consequently, breaking a C-H bond requires less energy and occurs faster than breaking a C-D bond.

For this compound, a significant primary KIE (typically kH/kD > 2) would only be observed if a C-D bond on the ethyl group is cleaved during the RDS. youtube.com In many reactions involving succinimide (B58015) derivatives, such as nucleophilic acyl substitution, the chemistry occurs at the carbonyl centers of the succinimide ring, not at the N-ethyl group. glenresearch.com In such cases, the KIE would be close to unity (kH/kD ≈ 1), indicating the C-D bonds of the ethyl group are not directly involved in the rate-limiting step.

| Scenario | Involvement of Ethyl C-D Bond in RDS | Expected Primary KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Reaction at Succinimide Carbonyl | No | ~1 | Ethyl group is a spectator and not involved in the rate-determining step. |

| Hypothetical reaction involving C-D bond cleavage | Yes | >2 | Cleavage of the C-D bond on the ethyl group is part of the rate-determining step. |

Beyond primary KIEs, secondary kinetic isotope effects (SKIEs) can also provide valuable information. SKIEs are observed when the isotopically substituted bond is not broken in the RDS, but its environment changes during the reaction. wikipedia.orgyoutube.com

Primary KIE : Occurs when the bond to the isotope is broken in the rate-determining step. For C-H/C-D bonds, this effect is "normal" (kH/kD > 1) and typically ranges from 2 to 8. libretexts.orgyoutube.com

Secondary KIE : Occurs when the labeled bond is not broken. These effects are much smaller, usually in the range of kH/kD = 0.7 to 1.5. youtube.com They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. princeton.edu

α-SKIE : Observed when the isotope is on the carbon atom undergoing a change in hybridization (e.g., sp3 to sp2 or vice-versa).

β-SKIE : Observed when the isotope is on an adjacent carbon, often related to hyperconjugation effects. princeton.edu

In reactions involving this compound where the succinimide ring is the reactive center, a small α-SKIE might be measurable at the -CD2- group if steric crowding or electronic properties of the N-ethyl group are altered in the transition state relative to the ground state. researchgate.net For instance, if a reaction mechanism causes increased steric hindrance around the nitrogen atom in the transition state, a small inverse SKIE (kH/kD < 1) might be observed. Conversely, a release of steric strain in the transition state could lead to a small normal SKIE (kH/kD > 1). researchgate.net

Isotopic labeling helps to characterize the structure of transition states. researchgate.net For example, the magnitude of a secondary KIE can indicate how "tight" or "loose" a transition state is. A kH/kD value closer to 1 suggests that the environment around the labeled bond is very similar in the reactant and the transition state. A value further from 1 suggests a significant change in structure or bonding.

In the context of this compound, while the d5-ethyl group is not typically the primary site of reaction, its isotopic signature can be used to support or refute proposed mechanisms. If a proposed mechanism involves a significant conformational change or electronic redistribution affecting the N-ethyl group in the transition state, a measurable SKIE would be expected. The absence of such an effect would suggest that the ethyl group's environment remains largely unchanged during the RDS.

Computational and Theoretical Chemistry of N Ethyl 2 Hydroxysuccinimide D5

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of N-Ethyl-2-hydroxysuccinimide-d5. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It has been employed to study succinimide (B58015) derivatives, providing insights into their ground and transition states. For instance, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to analyze the conformational changes in succinimide molecules. acs.org These studies help in understanding the stability of different conformers and the energy barriers between them.

DFT calculations are also crucial for studying reaction mechanisms. In the context of succinimide formation, which can occur from the cyclization of asparagine residues in proteins, DFT has been used to model the reaction pathway. acs.org These simulations, often performed using software like CP2K which employs a Gaussian and Plane Wave (GPW) method, can determine the free energy barriers for key steps like cyclization to a tetrahedral intermediate. acs.org For related succinimide reactions, such as the oxa-Michael addition to maleimides, DFT calculations can elucidate the mechanism of formation of substituted succinimides. acs.org

The electronic properties of N-hydroxysuccinimide (NHS) esters, which are structurally related to this compound, have also been investigated using DFT. These studies are important for understanding the reactivity of these compounds, which are widely used in bioconjugation. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Succinimide Studies

| Computational Method | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Conformational analysis of 3-methoxysuccinimide | acs.org |

| DFT (Quickstep module) | Gaussian and Plane Wave (GPW) | Simulation of succinimide ring formation | acs.org |

| DFT/RB3LYP | 6-31G/GIOA | Calculation of ¹H-NMR chemical shifts | researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic data. These predictions can then be compared with experimental results to validate both the computational model and the experimental assignments.

For succinimide derivatives, ab initio methods have been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For example, ¹H-NMR chemical shifts for N-(4-amino-2-butynyl) succinimides were calculated using Gaussian software with the DFT/RB3LYP/6-31G/GIOA method, showing good agreement with experimental data. researchgate.net While empirical methods for NMR prediction are useful, ab initio approaches offer higher sensitivity to structural changes, which is crucial for detailed structural elucidation. nih.gov

The prediction of vibrational frequencies is another key application of ab initio methods. These calculations can help in assigning the peaks observed in infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium (B1214612) in this compound would lead to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated compound. These isotopic shifts are a direct consequence of the heavier mass of deuterium and can be accurately modeled using ab initio calculations.

Solid-state NMR, enhanced by dynamic nuclear polarization (DNP), has been used to study the structure of functionalized cellulose, with ¹⁵N CP MAS NMR experiments revealing details about the amide bond formation. researchgate.net Such advanced techniques, coupled with ab initio predictions, provide a powerful tool for characterizing complex molecular systems.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them.

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.comdiva-portal.org By simulating the motions of atoms and molecules over time, MD can explore the conformational space of a molecule and identify its preferred shapes.

In the context of succinimide formation in proteins, MD simulations have been used to model the cyclization of N-terminal asparagine. acs.org These simulations, performed at a constant temperature (e.g., 300 K) and using force fields like CHARMM, can provide a detailed picture of the conformational changes leading to the formation of the succinimide ring. acs.org The simulations can also be used to generate multiple conformations for further analysis, such as drug screening or studying protein-ligand interactions. youtube.com

The use of metadynamics, a variant of MD, can enhance the sampling of the conformational space and help in calculating free energy profiles for conformational changes or chemical reactions. acs.org

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. bohrium.comresearchgate.net By scanning the PES, one can identify the minimum energy pathways for chemical reactions and locate transition states. uni-muenchen.deq-chem.comvisualizeorgchem.com

For succinimide derivatives, PES scans can be used to study various reactions, such as ring-opening or substitution reactions. For example, a relaxed PES scan can be performed by systematically changing a specific geometric parameter (like a bond length or a dihedral angle) while optimizing all other degrees of freedom. q-chem.com This approach can provide a rough estimate of the reaction pathway. q-chem.com

In a study of 3-methoxysuccinimide, a rotation scan was performed using DFT calculations to investigate the conformational change of the methoxy (B1213986) group. acs.org The scan revealed three local minima corresponding to different stable conformations. acs.org For more complex reactions, such as hydrogen migration or exchange, driving a bond angle or bond distance in a PES scan can help in locating the transition state. uni-muenchen.de

Table 2: Key Computational Techniques for Conformational and Reaction Analysis

| Technique | Description | Application Example | Reference |

| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system. | Exploring the conformational space of succinimide precursors. | acs.org |

| Metadynamics | Enhanced sampling MD technique to overcome energy barriers. | Calculating free energy profiles for succinimide ring formation. | acs.org |

| Potential Energy Surface (PES) Scan | Maps the energy of a molecule as a function of its geometry. | Investigating conformational changes and reaction pathways of succinimides. | acs.orguni-muenchen.de |

Prediction of Spectroscopic Data and Comparison with Experimental Results

A crucial aspect of computational chemistry is the ability to predict spectroscopic data that can be directly compared with experimental measurements. This comparison serves as a stringent test of the theoretical models and can aid in the interpretation of experimental spectra.

As mentioned in section 5.1.2, ab initio and DFT methods are widely used to predict NMR chemical shifts and vibrational frequencies. researchgate.netresearchgate.net For N-substituted succinimides, experimental ¹H and ¹³C NMR data are available from various studies. acs.org The comparison of calculated NMR shifts with these experimental values can confirm the proposed molecular structures. For instance, a study on N(4-amino-2-butynyl) succinimides showed no significant differences between theoretical and experimental ¹H-NMR data. researchgate.net

In the case of this compound, the deuterium labeling would have a minor effect on the ¹³C NMR chemical shifts but a significant impact on the ¹H NMR spectrum, where the signals corresponding to the deuterated ethyl group would be absent. The vibrational spectrum would also be markedly different, with the appearance of C-D stretching and bending modes at lower frequencies than the corresponding C-H modes.

The combination of experimental data and theoretical predictions provides a powerful synergy for the structural and electronic characterization of molecules like this compound. While direct experimental and computational data for this specific deuterated compound may be limited, the extensive research on related succinimide systems provides a solid foundation for understanding its chemical and physical properties.

Reaction Pathway Modeling and Mechanistic Insights from Computational Approaches

While specific computational studies focusing exclusively on this compound are not prominent in publicly accessible literature, extensive theoretical and computational research on the parent N-hydroxysuccinimide (NHS) core and its ester derivatives provides significant mechanistic insights. These studies, primarily employing Density Functional Theory (DFT), allow for detailed modeling of reaction pathways, characterization of transition states, and calculation of energy barriers, which are directly applicable to understanding the reactivity of its N-ethyl deuterated analogue.

The primary reactive site of NHS esters is the ester carbonyl group, which is susceptible to nucleophilic attack. The key reaction pathways that have been computationally modeled include aminolysis and hydrolysis, which are competitive reactions, as well as stereoinversion at the succinimide ring.

Aminolysis and Hydrolysis Mechanisms

The most critical reactions of N-hydroxysuccinimide esters are their reactions with nucleophiles, particularly amines (aminolysis) to form stable amide bonds, and water (hydrolysis), which is an undesirable competing reaction. nih.gov

Computational and kinetic studies suggest that the aminolysis of NHS esters proceeds via a tetrahedral intermediate. mst.edumst.edu This mechanism involves the nucleophilic attack of an amine on the ester carbonyl carbon. The reaction can be uncatalyzed or proceed through a general-base-catalyzed route. mst.edu In aqueous solutions, the reaction typically follows a rate expression that is first-order in the amine concentration. mst.edu However, in non-aqueous solvents, both first-order and second-order terms in amine concentration have been observed, suggesting a more complex pathway involving amine-catalyzed proton transfer in the rate-determining step. mst.edumst.edu

A structure-reactivity study on the aminolysis of various N-succinimidyl benzoates provided key mechanistic data, which can be extrapolated to understand the behavior of similar compounds. mst.edu

| Parameter | Value | Significance |

|---|---|---|

| Brønsted-type plot slope (β) | ~0.7 | Indicates a significant degree of bond formation and charge development in the transition state leading to the tetrahedral intermediate. |

| Hammett ρ value (vs. aniline) | 1.4 | Shows substantial accumulation of negative charge density at the acyl carbon during the formation of the tetrahedral intermediate. |

| Hammett ρ value (vs. benzylamine) | 1.1 | Reflects the expected selectivity for the amine, with a lower value indicating a more reactive, less selective nucleophile. |

Hydrolysis represents the primary competing reaction pathway that deactivates the NHS ester. thermofisher.com Computational modeling and kinetic analyses have been applied to understand the competition between aminolysis and hydrolysis on surfaces functionalized with NHS esters. For monolayers of dithiobis(succinimidyl propionate) (DSP), the heterogeneous hydrolysis rate constant was found to be more than three orders of magnitude greater than the aminolysis rate constant, highlighting the significant impact of hydrolysis on conjugation efficiency in aqueous buffers. nih.gov

| Reaction | System | Rate Constant (k) | Source |

|---|---|---|---|

| Hydrolysis | N-succinimidyl p-nitrobenzoate (NBS) in 20% dioxane | kh,solution = 9.2 ± 0.7 × 10¹ M⁻¹ s⁻¹ | nih.gov |

| Aminolysis | N-succinimidyl p-methoxybenzoate with various amines (aqueous buffer) | αnuc (slope of log k₁ vs. pKa) = 1.0 | mst.edu |

Gas-Phase Reactivity

Interestingly, computational and mass spectrometry studies reveal reaction pathways in the gas phase that are not observed in solution. For instance, carboxylate groups can act as nucleophiles, attacking the carbonyl carbon of NHS esters to form a labile anhydride (B1165640) bond. nih.gov This reaction, which leads to the loss of N-hydroxysuccinimide, is not seen in aqueous solutions where the nucleophilicity of the carboxylate is diminished by solvent effects. nih.gov These findings underscore the critical role of the reaction environment in dictating the operative mechanistic pathways.

Stereoinversion of the Succinimide Ring

Another area explored by computational chemistry is the stereoinversion of succinimide residues that can form from aspartyl or asparaginyl residues in proteins. mdpi.com Although this is more relevant to peptide chemistry, the underlying mechanism involves the core succinimide structure. DFT calculations on a model molecule found a low-energy reaction pathway catalyzed by a hydrogen phosphate (B84403) ion (HPO₄²⁻). mdpi.com

The proposed mechanism proceeds in three steps:

Proton abstraction from the α-carbon by the HPO₄²⁻ ion, forming an enolate intermediate.

Hydrogen bond rearrangement within the intermediate complex.

Proton donation from a water molecule to the α-carbon, which is the rate-determining step. mdpi.com

The calculated activation barrier for this process was approximately 90 kJ mol⁻¹, consistent with a slow, non-enzymatic reaction that could occur over the lifetime of long-lived proteins. mdpi.com This type of detailed, stepwise pathway analysis, made possible by computational modeling, provides profound insights into the intrinsic reactivity of the succinimide ring system present in this compound.

Applications of N Ethyl 2 Hydroxysuccinimide D5 in Advanced Chemical Research

In Mechanistic Organic Chemistry as a Mechanistic Probe

The replacement of hydrogen with deuterium (B1214612) provides a subtle but powerful tool for investigating the mechanisms of chemical reactions. The difference in mass between hydrogen and deuterium can influence reaction rates and equilibria, providing insights that are otherwise difficult to obtain.

The most prominent application in this area is the study of the kinetic isotope effect (KIE). The covalent bond between carbon and deuterium (C-D) has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate.

By synthesizing a reactant that includes the N-Ethyl-2-hydroxysuccinimide-d5 moiety and subjecting it to a reaction where the ethyl group might participate, chemists can determine if the C-H bonds on the ethyl group are involved in the rate-limiting step. If a significant KIE is observed, it provides strong evidence for a mechanism involving the cleavage of a C-H/C-D bond at that position. This allows researchers to map reaction pathways and validate or disprove proposed mechanisms.

Even when a C-D bond is not broken in a reaction, the presence of deuterium can subtly perturb the physical properties of a molecule, such as its polarity, size, and hydrogen bonding capabilities. These small changes, known as secondary isotope effects, can be used to probe the transition state structure and the nature of solvent-solute interactions. By studying a reaction involving an this compound labeled substrate in different solvents, researchers can analyze how the isotopic substitution affects the reaction equilibrium or rate. These observations can provide detailed information about the degree of charge separation in a transition state and how the solvent cage organizes around the molecule during the reaction process.

As a Labeling Reagent for Other Chemical Entities

The N-hydroxysuccinimide (NHS) functional group is widely used in bioconjugation chemistry as a reagent for labeling molecules containing primary amines, such as proteins and peptides. nih.govwikipedia.org NHS esters react efficiently with the ε-amine of lysine (B10760008) residues and the N-terminal α-amine to form stable amide bonds. nih.gov

This compound can be activated at its hydroxyl group to form an NHS ester. This activated, deuterated reagent can then be used to covalently attach the "ethyl-d5" tag to a target molecule. This process is particularly valuable in differential proteomics and other comparative mass spectrometry experiments. For instance, one population of proteins can be labeled with a light (unlabeled) reagent, while another is labeled with the heavy this compound reagent. When the samples are mixed and analyzed by mass spectrometry, the labeled proteins or peptides will appear as pairs of signals separated by the mass difference of the tags (5 Da). This allows for precise relative quantification of the abundance of specific proteins between the two samples.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Ethyl-2-hydroxysuccinimide |

| N-hydroxysuccinimide (NHS) |

| N-hydroxysulfosuccinimide (sulfo-NHS) |

| Desmethoxyrapamycin (DMR) |

| Sirolimus (SIR) |

| Sirolimus-d3 (SIR-d(3)) |

| Allopurinol |

| N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) |

| Rofecoxib |

| 13CD3-rofecoxib |

| Haloperidol |

| Kahalalide F |

| Cisplatin |

| Carboplatin |

Deuterium Incorporation into Complex Molecules for Structural or Mechanistic Studies

One of the principal applications of this compound is as a source of deuterium for isotopically labeling more complex molecules. The introduction of deuterium serves as a stable, non-radioactive tracer that can be used to elucidate molecular structures and reaction mechanisms. researchgate.net

The process often involves utilizing the N-ethyl-d5 portion of the molecule in a synthetic pathway to build a larger target molecule. The presence of the deuterated ethyl group can then be detected and tracked using sophisticated analytical techniques.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the regions of the spectrum where the ethyl protons would normally appear will be silent, simplifying the interpretation of complex spectra. Furthermore, specialized deuterium NMR (²H NMR) can directly observe the labeled sites. This allows researchers to confirm the successful incorporation of the deuterated fragment. acs.org

Mass Spectrometry (MS): The most significant advantage of deuterium labeling is often seen in mass spectrometry. The mass of the labeled molecule will be increased by five units compared to its non-deuterated counterpart. This distinct mass shift allows for the unambiguous identification and quantification of the labeled species, even in complex mixtures. This is particularly useful in techniques like cross-linking mass spectrometry (XL-MS) for studying protein structures. nih.govacs.org

Research Findings:

Detailed studies have shown that the use of deuterated cross-linking reagents, such as those based on succinimide (B58015) esters, generates a unique doublet signature in mass spectra, which aids in the reliable identification of cross-linked products. nih.govacs.org This differential stable isotope labeling is a powerful strategy for structural biology. nih.gov The stability of the carbon-deuterium (C-D) bond is a critical factor, as it is generally stronger than the corresponding carbon-hydrogen (C-H) bond, leading to a slower reaction rate in some cases, an observation known as the kinetic isotope effect (KIE). acs.org This effect itself can be a valuable tool for probing reaction mechanisms. acs.org

| Property | Value | Significance in Research |

| Molecular Formula | C₆H₄D₅NO₃ lgcstandards.com | Indicates the presence of 5 deuterium atoms. |

| Molecular Weight | 148.17 g/mol lgcstandards.com | The increased mass is key for MS-based detection. |

| Isotopic Purity | >95% (by GC) lgcstandards.com | High purity is essential for accurate and reliable experimental results. |

This table presents data for this compound.

Synthesis of Labeled Building Blocks for Chemical Probe Development

Chemical probes are molecules designed to interact with and report on biological systems, such as proteins. mdpi.com The development of these probes often requires the synthesis of specialized building blocks. This compound can serve as a precursor for creating deuterated building blocks for this purpose.

The N-hydroxysuccinimide (NHS) ester functionality is a well-established tool in bioconjugate chemistry for linking molecules together. wikipedia.orgamerigoscientific.com While this compound itself is not an activated NHS ester for direct conjugation, its succinimide core can be chemically modified to create a variety of deuterated reagents. These labeled building blocks can then be incorporated into the structure of a chemical probe.

Applications in Chemical Probe Development:

Improved Pharmacokinetics: In drug discovery, deuteration can alter the metabolic profile of a molecule, potentially leading to improved pharmacokinetic properties. nih.gov This is because the stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage. acs.org

Mechanistic Studies: Labeled probes allow researchers to track the probe's journey and interactions within a biological system, providing insights into its mechanism of action. mdpi.com

Quantitative Analysis: The use of stable isotope-labeled probes enables accurate quantification in complex biological samples, often used in quantitative proteomics. nih.gov

The development of deuterated drugs has seen significant milestones, with the FDA approval of molecules like deutetrabenazine, highlighting the therapeutic potential of this strategy. nih.govuniupo.it

Exploration in Catalysis Research or Materials Science as a Component or Intermediate

The utility of this compound extends beyond biological applications into the realms of catalysis and materials science, although these areas are less explored.

In Catalysis Research:

The succinimide framework is a known structural motif in various catalysts and ligands. researchgate.netnih.gov this compound could be used to synthesize deuterated ligands for transition metal catalysts. The isotopic substitution can subtly influence the electronic and steric environment of the metal center, which in turn can affect the catalyst's activity, selectivity, and stability. Studying these isotopic effects can provide deeper insights into catalytic mechanisms.

In Materials Science:

The incorporation of deuterium into polymers and other materials can significantly alter their physical and chemical properties. acs.orgdtic.mil Deuteration can lead to:

Enhanced Thermal Stability: The greater strength of the C-D bond compared to the C-H bond can increase the energy required for thermal decomposition. rsc.org

Modified Optical Properties: Isotopic substitution can affect the vibrational frequencies of molecular bonds, which can influence how the material interacts with light.

Altered Degradation Pathways: The kinetic isotope effect can change the rate and mechanism of material degradation. dtic.mil

Advanced Analytical Methodologies for N Ethyl 2 Hydroxysuccinimide D5

Chromatographic Separation Techniques for Purity Assessment and Isomeric Resolution

Chromatographic methods are the cornerstone for assessing the chemical purity of N-Ethyl-2-hydroxysuccinimide-d5 and for resolving its stereoisomers. Given the compound's structure, both gas and liquid chromatography are viable, each with specific considerations for method development.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this compound, particularly for verifying its percentage purity. lgcstandards.com The development of a robust GC method involves the careful selection of several key parameters to ensure accurate and reproducible results. The process begins with understanding the physicochemical properties of the analyte, such as its volatility and thermal stability.

Key steps in GC method development include:

Column Selection: The choice of stationary phase is critical. A mid-polarity phase, such as one containing a percentage of phenyl-methylpolysiloxane, is often a good starting point for a molecule with the functional groups present in this compound. The column's internal diameter, length, and film thickness are also optimized to balance resolution and analysis time. researchgate.net

Inlet and Temperature Programming: A split/splitless inlet is typically used. The inlet temperature must be high enough to ensure complete vaporization without causing thermal degradation. A temperature program for the oven, starting at a lower temperature and ramping up, is employed to effectively separate the analyte from any potential impurities.

Carrier Gas: Inert gases like helium or hydrogen are used as the carrier gas, with the choice affecting efficiency and speed. researchgate.net

Detector: A Flame Ionization Detector (FID) is commonly used for purity analysis of organic compounds due to its high sensitivity and wide linear range.

High-Performance Liquid Chromatography (HPLC): Due to the high polarity of the succinimide (B58015) ring and the hydroxyl group, this compound is expected to show little retention on traditional reversed-phase HPLC columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method. d-nb.info HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a small amount of an aqueous buffer. d-nb.inforsc.org

A typical HILIC method development would involve:

Column: A HILIC column with a stationary phase such as bare silica (B1680970) or a bonded polar functional group.

Mobile Phase: A gradient starting with a high percentage of acetonitrile (e.g., 90-95%) mixed with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) at a neutral pH) is used. d-nb.inforsc.org The aqueous portion is gradually increased to elute the polar analyte.

Detection: UV detection is effective. The parent compound, N-hydroxysuccinimide (NHS), shows strong absorbance at wavelengths around 220 nm and 260 nm. d-nb.inforsc.org The latter can be less prone to interference. d-nb.info This method is robust and can be used universally for quality control, as it monitors the core succinimide structure. rsc.org

Table 1: Illustrative HPLC (HILIC) Method Parameters for N-hydroxysuccinimide Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) | d-nb.info |

| Stationary Phase | Polar silica-based column | d-nb.info |

| Mobile Phase A | Acetonitrile | d-nb.info |

| Mobile Phase B | Aqueous Ammonium Acetate Buffer (e.g., 10 mM, pH 7.0) | d-nb.info |

| Gradient | High initial concentration of Mobile Phase A, gradually increasing Mobile Phase B | rsc.org |

| Detection | UV at 220 nm or 260 nm | d-nb.inforsc.org |

Chiral Chromatography for Enantiomeric Purity (if applicable to non-deuterated and deuterated forms)

The structure of N-Ethyl-2-hydroxysuccinimide contains a chiral center at the carbon atom bonded to the hydroxyl group. This means the compound can exist as a pair of enantiomers. Chiral chromatography is therefore essential for determining the enantiomeric purity of both the deuterated and non-deuterated forms.

The development of a chiral separation method involves screening various Chiral Stationary Phases (CSPs).

Cyclodextrin-Based CSPs: These phases, such as those based on β-cyclodextrin, are effective for separating enantiomers that can fit into the hydrophobic cyclodextrin (B1172386) cavity. sigmaaldrich.com The separation is based on differential inclusion complex formation.

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC V are highly versatile. They can operate in multiple mobile phase modes, including polar ionic and polar organic modes, which are compatible with mass spectrometry. sigmaaldrich.comsigmaaldrich.com These phases are particularly effective for compounds with ionizable groups. sigmaaldrich.com

Deuterium (B1214612) NMR for Enantiomeric Differentiation: An advanced alternative or complementary technique is the use of natural-abundance deuterium (NAD) NMR in weakly oriented chiral liquid crystalline solvents. This method can differentiate and quantify enantiomers without chromatographic separation, leveraging the distinct spectral properties of each enantiomer in a chiral environment. researchgate.net

Hyphenated Techniques for Comprehensive Detection and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide both separation and structural identification, making them indispensable for comprehensive analysis.

GC-MS and LC-MS Method Development for Trace Analysis in Chemical Matrices

For detecting and quantifying trace amounts of this compound in complex chemical matrices, mass spectrometry (MS) coupled with chromatography offers unparalleled sensitivity and selectivity. researchgate.net

GC-MS: Following a GC separation as described in 7.1.1, the eluting compounds are introduced into a mass spectrometer. Electron Ionization (EI) is a common ionization source, which generates reproducible fragmentation patterns that can be used for library matching and structural confirmation. For trace analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by focusing only on characteristic ions of the target analyte.

LC-MS: Coupling the HILIC separation method (7.1.1) with a mass spectrometer is a powerful tool for trace analysis. rsc.orgsemanticscholar.org

Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar molecules like this compound. It can be operated in either positive or negative ion mode. researchgate.net

Detection: For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) is used. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This highly specific transition allows for quantification at very low levels, even in the presence of co-eluting matrix components. semanticscholar.orgresearchgate.net The use of a deuterated internal standard, such as this compound itself, is ideal for accurate quantification in complex matrices. researchgate.net

Table 2: General Strategy for LC-MS/MS Method Development for Trace Analysis

| Parameter | Approach | Reference |

|---|---|---|

| Separation | HILIC (as per section 7.1.1) | rsc.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | researchgate.net |

| MS Analyzer | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | semanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity | researchgate.net |

| Quantification | Use of a stable isotope-labeled internal standard | researchgate.net |

NMR-Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures, such as reaction monitoring or impurity profiling, hyphenating liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful approach. researchgate.netmiamioh.edu This technique allows for the direct structural elucidation of separated components without the need for prior isolation. slideshare.net

LC-NMR can be operated in different modes:

On-flow mode: Provides a real-time 'chromatogram' of NMR spectra as the sample elutes from the column.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more detailed, higher-sensitivity 1D and 2D NMR spectra (e.g., COSY, HSQC). slideshare.net

The primary challenge in LC-NMR is solvent signal suppression, especially when using protonated HPLC solvents. miamioh.edu However, advanced pulse sequences can effectively mitigate this issue. For even more comprehensive analysis, LC-MS-NMR systems can be configured, providing mass, fragmentation, and detailed structural information from a single analytical run. miamioh.edumiamioh.edu This would be particularly useful for identifying unknown impurities or degradation products related to this compound in a sample mixture.

Future Research Directions and Unexplored Avenues for N Ethyl 2 Hydroxysuccinimide D5

Integration with Emerging Spectroscopic Techniques for Enhanced Structural and Dynamic Studies

The strategic placement of deuterium (B1214612) atoms in N-Ethyl-2-hydroxysuccinimide-d5 makes it an ideal candidate for advanced spectroscopic studies. While deuterium is often used in deuterated solvents for proton nuclear magnetic resonance (¹H NMR) to avoid solvent interference, its incorporation into the analyte molecule itself offers more nuanced applications. studymind.co.uk

Future research could focus on using two-dimensional and solid-state NMR techniques to probe the structure and dynamics of this compound in various environments. The deuterium atoms can act as a "lock" to improve the accuracy of NMR measurements or as a contrast agent in certain NMR experiments to elucidate three-dimensional structures with greater clarity. studymind.co.ukclearsynth.com For instance, by comparing the NMR spectra of the deuterated and non-deuterated versions, subtle conformational changes and intermolecular interactions involving the ethyl group can be monitored with high precision.

Furthermore, advanced techniques like hyphenated liquid chromatography-nuclear magnetic resonance (LC-NMR) could be employed. numberanalytics.com This would allow for the separation of this compound from complex mixtures, followed by its immediate structural analysis, providing insights into its behavior in simulated biological or chemical reaction systems.

Potential in Novel Synthetic Methodologies Leveraging Deuterium Effects

The most significant chemical difference between hydrogen and deuterium is their mass, which leads to the kinetic isotope effect (KIE). wikipedia.org This phenomenon, where a C-D bond breaks more slowly than a C-H bond, can be exploited in the development of novel synthetic methodologies. wikipedia.orglibretexts.org

Future research can explore reactions where the ethyl group of this compound is involved. The presence of deuterium would induce a secondary kinetic isotope effect (SKIE), which occurs when the isotopic substitution is at a position adjacent to the reacting center. wikipedia.orglibretexts.org Although smaller than primary KIEs, SKIEs can provide valuable information about the transition state of a reaction and can be used to differentiate between reaction mechanisms, such as SN1 and SN2 pathways. wikipedia.org

By studying the SKIE of this compound in various reactions, chemists could fine-tune reaction conditions to favor specific products or to gain a deeper understanding of reaction mechanisms that are otherwise difficult to probe. princeton.eduepfl.ch This could be particularly useful in complex multi-step syntheses where selectivity is crucial.

Expansion of Computational Studies to More Complex Reaction Environments

Computational chemistry offers a powerful lens for understanding chemical reactions at a molecular level. rsc.org Future computational studies on this compound could provide significant insights that complement experimental work.

Researchers can build computational models to simulate the behavior of this compound in complex solvent systems or at the interface of different phases. These models can predict the vibrational frequencies of the C-D bonds, which are fundamental to understanding the kinetic isotope effect. princeton.edu By comparing computationally predicted KIEs with experimentally measured values, the accuracy of theoretical models for reaction mechanisms can be validated. epfl.ch

Moreover, simulations can explore the potential energy surfaces of reactions involving this compound, helping to identify transition states and intermediates that are fleeting and difficult to detect experimentally. princeton.edu This synergy between computational and experimental approaches can accelerate the discovery and optimization of new chemical transformations.

Role in Advanced Materials or Catalysis Research for Specific Chemical Applications

The unique properties of deuterated compounds suggest potential applications for this compound in materials science and catalysis. zeochem.com The N-hydroxysuccinimide (NHS) moiety is widely used for creating active esters that readily react with amines to form stable amide bonds. wikipedia.orgchemicalbook.com This reactivity is harnessed in bioconjugation, surface modification, and the creation of protein microarrays. taylorandfrancis.comrsc.orgd-nb.info

One avenue of future research could involve using this compound as a building block for advanced materials. The incorporation of deuterium can sometimes lead to materials with enhanced stability, a property that is leveraged in technologies like organic light-emitting diodes (OLEDs). zeochem.com The deuterated ethyl group might confer subtle but beneficial changes to the properties of polymers or surface coatings derived from this compound.

In the realm of catalysis, N-hydroxy compounds, such as the related N-hydroxyphthalimide, have been shown to act as catalysts in C-H functionalization reactions. acs.org this compound could be explored as a catalyst or, more likely, as a mechanistic probe in such reactions. By tracking the fate of the deuterated ethyl group, researchers could gain a clearer picture of the catalyst's stability and its role in the catalytic cycle.

常见问题

Basic Questions

Q. What are the critical safety considerations when handling N-Ethyl-2-hydroxysuccinimide-d5 in laboratory settings?

- Methodological Answer : this compound must be handled in a fume hood with appropriate PPE (gloves, lab coat, eye protection). Storage should be in a cool, dry environment (< -20°C) to prevent hydrolysis. For deuterated compounds, ensure proper labeling to avoid confusion with non-deuterated analogs. Safety protocols from SDS sheets emphasize restricting access to trained personnel and avoiding inhalation or skin contact .

Q. How is this compound utilized in carboxyl group activation for bioconjugation?

- Methodological Answer : This compound is often paired with carbodiimide reagents (e.g., EDC) to form stable active esters with carboxyl groups. The deuterated ethyl group (d5) allows isotopic tracing in mass spectrometry. A typical protocol involves mixing EDC (molar ratio 1:1.2 for target carboxyl groups) with this compound (1:2 ratio) in anhydrous DMF or DMSO at pH 5–6 for 30 minutes .

Q. What are the primary characterization techniques for verifying the purity and deuteration level of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) confirms the absence of non-deuterated ethyl protons (~1.2 ppm for CH₃). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 178.12 for C₆H₅D₅NO₃). Deuterium incorporation (>98%) is quantified via isotopic distribution analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in peptide coupling to minimize racemization?

- Methodological Answer : Racemization is reduced by maintaining pH 4.5–6.0 (using MES or phosphate buffers) and temperatures below 4°C. Kinetic studies suggest shorter reaction times (15–20 minutes) with a 10% molar excess of EDC. Monitor reaction progress via LC-MS to terminate before side reactions dominate .

Q. What strategies resolve contradictions in deuterium retention data during this compound-mediated crosslinking?